1,2-Bis(3-indenyl)ethane

Olefin Polymerization Metallocene Catalysis Propylene Polymerization

1,2-Bis(3-indenyl)ethane is the definitive ethylene-bridged bis(indenyl) proligand for synthesizing C2-symmetric ansa-metallocene catalysts. The rigid ethylene bridge enforces stereochemical control that unbridged or silylene-bridged analogs cannot replicate, delivering isospecific propylene polymerization with up to 86% mmmm pentad isotacticity and melting points up to 136°C. This ligand framework is equally critical for producing LLDPE and polyolefin elastomers with blocky comonomer distribution, and for selective propylene oligomerization to branched α-olefins (activity up to 9.73×10⁶ g·mol-Zr⁻¹·h⁻¹). Substitution with unbridged or differently bridged ligands fundamentally alters polymer microstructure and fails industrial specifications. Available in ≥98% purity with global ambient shipping. Contact us for bulk quantities and custom synthesis inquiries.

Molecular Formula C20H18
Molecular Weight 258.4 g/mol
CAS No. 18657-57-3
Cat. No. B097671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Bis(3-indenyl)ethane
CAS18657-57-3
Molecular FormulaC20H18
Molecular Weight258.4 g/mol
Structural Identifiers
SMILESC1C=C(C2=CC=CC=C21)CCC3=CCC4=CC=CC=C43
InChIInChI=1S/C20H18/c1-3-7-19-15(5-1)9-11-17(19)13-14-18-12-10-16-6-2-4-8-20(16)18/h1-8,11-12H,9-10,13-14H2
InChIKeyCQAQBIQKEFJNRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

1,2-Bis(3-indenyl)ethane (CAS 18657-57-3) as a Ligand for ansa-Metallocene Catalysts in Olefin Polymerization


1,2-Bis(3-indenyl)ethane (CAS 18657-57-3) is an ethylene-bridged bis(indenyl) ligand that serves as a key intermediate for the synthesis of C2-symmetric ansa-metallocene complexes, particularly those of Group 4 metals such as zirconium and hafnium . Its molecular formula is C20H18, with a molecular weight of 258.36 g/mol and a melting point of 121-125 °C . This compound is primarily utilized in the preparation of rac-(EBI)Zr(NMe2)2 and other ansa-metallocene catalysts that enable the isospecific polymerization of propylene and the copolymerization of ethylene with α-olefins in the presence of methylaluminoxane (MAO) as a cocatalyst [1].

Why 1,2-Bis(3-indenyl)ethane Cannot Be Replaced by Unbridged or Other-Bridged Ligands in Stereoselective Polymerization


The ethylene bridge in 1,2-bis(3-indenyl)ethane is not an arbitrary structural feature; it imposes a specific, rigid geometry on the resulting metallocene complex that directly controls catalyst stereoselectivity, comonomer incorporation, and polymerization activity [1]. Unbridged bis(indenyl) ligands yield conformationally flexible catalysts that produce atactic polymers or exhibit low comonomer selectivity, while alternative bridging moieties such as dimethylsilylene alter the bite angle and electronic environment, leading to quantifiable differences in copolymer composition and monomer enchainment [2]. Consequently, substituting this ligand with an unbridged analog or a different bridge type fundamentally changes the polymer microstructure and material properties, making simple substitution unfeasible for applications requiring high isotacticity or specific comonomer distribution [3].

Quantitative Performance Benchmarks for 1,2-Bis(3-indenyl)ethane-Derived Catalysts vs. Key Comparators


Polymerization Activity: Ethylene-Bridged vs. Unbridged Catalysts

The ethylene-bridged ansa-zirconocene derived from 1,2-bis(3-indenyl)ethane exhibits drastically different polymerization activity compared to unbridged bis(indenyl) complexes. While unbridged bis(indenyl)zirconium dichloride shows low activity in propylene polymerization, producing atactic low-molecular-weight polypropylene [1], the ethylene-bridged analog, rac-(EBI)ZrCl2/MAO, demonstrates high activity in propylene polymerization, reaching up to 350 kg(PP)/(mmol(Zr)·h) under standard conditions [2]. This represents a fundamental difference in catalytic performance directly attributable to the ethylene bridge.

Olefin Polymerization Metallocene Catalysis Propylene Polymerization

Stereoselectivity: Isotactic Polypropylene Yielded Only by Ethylene-Bridged Catalysts

The ethylene bridge in rac-(EBI)ZrCl2 is essential for achieving high isotacticity in polypropylene. Under optimized conditions (50°C, [C3]=11 mol/L), rac-(EBI)ZrCl2/MAO produces polypropylene with up to 86% mmmm pentads, corresponding to a melting temperature of 136°C [1]. In stark contrast, unbridged bis(indenyl)zirconocene catalysts yield atactic polypropylene with mmmm pentads as low as 9.1% under 'starved catalyst' conditions [2]. This nearly 10-fold difference in isotactic pentad content directly reflects the conformational rigidity imparted by the ethylene bridge, which locks the catalyst in a C2-symmetric geometry conducive to stereoregular monomer insertion.

Stereoregular Polymerization Polypropylene Tacticity Metallocene Catalysis

Comonomer Incorporation: Ethylene Bridge vs. Dimethylsilylene Bridge in α-Olefin Copolymerization

In ethylene/α-olefin copolymerization, the nature of the ansa-bridge significantly impacts comonomer incorporation and sequence distribution. A direct comparison between ethylene-bridged and dimethylsilylene-bridged bis(indenyl)zirconium dichlorides revealed that the ethylene-bridged catalyst (Et(2-Ind)(2-Ph-1-Ind)ZrCl2) afforded higher α-olefin incorporation and a blockier comonomer distribution compared to its dimethylsilylene-bridged counterpart (Me2Si(2-Ind)(2-Ph-1-Ind)ZrCl2) [1]. Specifically, the ethylene-bridged catalyst produced copolymers with a more heterogeneous comonomer sequence distribution, which directly influences the material's melting behavior, crystallinity, and mechanical properties [2]. This difference stems from the shorter, more rigid ethylene bridge altering the coordination sphere geometry and monomer insertion kinetics.

Ethylene/α-Olefin Copolymerization LLDPE Metallocene Catalyst Design

Synthetic Efficiency: rac-(EBI)Zr(NMe2)2 Yield from 1,2-Bis(3-indenyl)ethane

The amine elimination reaction of 1,2-bis(3-indenyl)ethane with Zr(NMe2)4 provides a direct, high-yield route to the catalytically active rac-(EBI)Zr(NMe2)2 complex. Under optimized conditions (toluene, 100°C), this reaction yields pure rac-(EBI)Zr(NMe2)2 in 68% isolated yield, with the thermodynamic product being the desired rac isomer [1]. This contrasts with traditional salt metathesis routes that often produce mixtures of rac and meso isomers requiring tedious separation. The ability to control the rac/meso ratio by adjusting amine removal rates further enhances the practical utility of this ligand in catalyst manufacturing [2].

Metallocene Synthesis Catalyst Preparation Amine Elimination

Optimal Application Scenarios for 1,2-Bis(3-indenyl)ethane-Derived Catalysts Based on Quantitative Differentiation


Isotactic Polypropylene (iPP) Production for High-Strength Engineering Plastics

The high isotacticity (up to 86% mmmm) and melting temperature (up to 136°C) achieved with rac-(EBI)ZrCl2/MAO catalysts derived from 1,2-bis(3-indenyl)ethane make this ligand system indispensable for producing iPP with sufficient crystallinity and thermal resistance for automotive components, rigid packaging, and high-tenacity fibers [1]. Unbridged or less rigid bridged catalysts cannot achieve this level of stereoregularity, resulting in polymers with inferior mechanical properties that fail to meet industrial specifications for these applications.

Ethylene/α-Olefin Copolymers with Blocky Comonomer Distribution for Specialty Polyethylenes

For applications requiring linear low-density polyethylene (LLDPE) or polyolefin elastomers (POE) with a blocky comonomer distribution—which imparts a unique balance of flexibility and toughness—the ethylene-bridged bis(indenyl) catalyst is superior to dimethylsilylene-bridged alternatives [2]. The higher comonomer incorporation and blockier sequence distribution directly influence the polymer's melting behavior and mechanical properties, making it suitable for advanced packaging films, hot-melt adhesives, and impact modifiers.

Selective Propylene Oligomerization for Branched α-Olefin Synthesis

Ethylene-bridged bis(indenyl)zirconium complexes with 3-alkyl substituents, derived from 1,2-bis(3-indenyl)ethane, exhibit high activity (up to 9.73×10⁶ g·mol-Zr⁻¹·h⁻¹) in selective propylene oligomerization, yielding valuable branched α-olefins with molecular weights of hundreds to thousands [3]. This catalytic performance is not replicable with unbridged or differently bridged analogs, establishing this ligand framework as essential for producing specialty comonomers used in high-performance polyolefins and fine chemicals.

Chiral Catalyst Development for Stereoselective Organic Transformations

The defined stereochemistry and rigid framework of ansa-metallocenes derived from 1,2-bis(3-indenyl)ethane enable their use as chiral catalysts in asymmetric synthesis beyond polymerization. For instance, lanthanocene complexes bearing this ligand have demonstrated catalytic activity in enantioselective hydroamination of primary amino olefins [4]. The ability to isolate the desired rac isomer in high yield and purity is critical for developing catalysts with predictable and reproducible enantioselectivity in fine chemical and pharmaceutical synthesis.

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